molecular formula C17H19NO B10979961 N-(4-phenylbutyl)benzamide CAS No. 93406-12-3

N-(4-phenylbutyl)benzamide

Cat. No.: B10979961
CAS No.: 93406-12-3
M. Wt: 253.34 g/mol
InChI Key: XFYLFLMGYOQLSS-UHFFFAOYSA-N
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Description

N-(4-phenylbutyl)benzamide is a chemical compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions . Another approach involves the reaction of 4-methoxyaniline and methyl-3-formylbenzoate, followed by purification and characterization .

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzamides .

Scientific Research Applications

Medicinal Chemistry

N-(4-phenylbutyl)benzamide is primarily investigated for its potential as a pharmaceutical agent. Its applications include:

  • Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, suggesting its potential as an antimicrobial agent. Research indicates that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its effectiveness.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown its capability to reduce the production of pro-inflammatory cytokines in immune cells.

Biological Research

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or inflammation pathways, making it a candidate for further pharmacological exploration.
  • Receptor Modulation : this compound might interact with specific receptors on cell membranes, influencing signaling pathways that regulate cell survival and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in target cells, leading to cell death, particularly in cancerous cells.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to serve as a building block in organic synthesis, facilitating the development of more complex compounds .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocus AreaKey Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation via apoptosis induction.
Study 2Antimicrobial PropertiesShowed effectiveness against specific bacterial strains through membrane disruption.
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in immune cells during in vitro assays.

Mechanism of Action

The mechanism of action of N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms. This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-phenylbutyl)benzamide include:

Uniqueness

This compound is unique due to its specific chemical structure and the resulting biological activities. Its ability to inhibit NF-kB activation and induce apoptosis makes it a promising candidate for therapeutic applications, particularly in cancer treatment .

Biological Activity

N-(4-phenylbutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide functional group. The presence of the 4-phenylbutyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

This compound derivatives have been investigated for their antiviral properties. A study on N-phenylbenzamide derivatives reported moderate antiviral activity against enterovirus 71 (EV71), with some compounds achieving IC50 values around 18 μM . This suggests that structural modifications could enhance the efficacy of this compound against viral pathogens.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Research has indicated that certain benzamide derivatives possess significant antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and viral replication.
  • Receptor Binding : The phenylbutyl group may enhance binding affinity to various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Research Findings Summary

Study Focus Findings
Antitumor ActivityRelated compounds show IC50 values as low as 0.25 μM against HepG2 cells .
Antiviral ActivityModerate activity against EV71 with IC50 around 18 μM for some derivatives .
Antimicrobial PropertiesExhibits significant antimicrobial effects; specific mechanisms under investigation.

Properties

CAS No.

93406-12-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H19NO/c19-17(16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H,18,19)

InChI Key

XFYLFLMGYOQLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2

solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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